molecular formula C13H14N2O B3337045 1,1-Dimethyl-3-naphthalen-1-ylurea CAS No. 51062-10-3

1,1-Dimethyl-3-naphthalen-1-ylurea

Cat. No.: B3337045
CAS No.: 51062-10-3
M. Wt: 214.26 g/mol
InChI Key: OUFIYSOVKBPIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-3-naphthalen-1-ylurea is an organic compound with the molecular formula C13H14N2O It is a derivative of urea, featuring a naphthalene ring substituted with a dimethyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-naphthalen-1-ylurea can be synthesized through the reaction of 1-naphthylamine with dimethylcarbamoyl chloride under basic conditions. The reaction typically involves the following steps:

  • Dissolve 1-naphthylamine in an appropriate solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution to deprotonate the amine group.
  • Slowly add dimethylcarbamoyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours to ensure complete conversion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-naphthalen-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the urea moiety to amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1,1-Dimethyl-3-naphthalen-1-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylurea: Lacks the dimethyl substitution, resulting in different chemical and biological properties.

    1,3-Dimethylurea: Lacks the naphthalene ring, leading to distinct reactivity and applications.

    Naphthalene-1-carboxamide: Contains a carboxamide group instead of a urea moiety, affecting its chemical behavior.

Uniqueness

1,1-Dimethyl-3-naphthalen-1-ylurea is unique due to the presence of both the naphthalene ring and the dimethyl-substituted urea group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.

Properties

IUPAC Name

1,1-dimethyl-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15(2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFIYSOVKBPIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307344
Record name 1,1-dimethyl-3-naphthalen-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51062-10-3
Record name NSC190774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-dimethyl-3-naphthalen-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-3-(1-NAPHTHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethyl-3-naphthalen-1-ylurea
Reactant of Route 2
Reactant of Route 2
1,1-Dimethyl-3-naphthalen-1-ylurea
Reactant of Route 3
Reactant of Route 3
1,1-Dimethyl-3-naphthalen-1-ylurea
Reactant of Route 4
Reactant of Route 4
1,1-Dimethyl-3-naphthalen-1-ylurea
Reactant of Route 5
Reactant of Route 5
1,1-Dimethyl-3-naphthalen-1-ylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1-Dimethyl-3-naphthalen-1-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.